molecular formula C9H12O2 B3189396 2-Cyclohexen-1-one, 3-(2-propenyloxy)- CAS No. 31928-96-8

2-Cyclohexen-1-one, 3-(2-propenyloxy)-

Cat. No. B3189396
CAS RN: 31928-96-8
M. Wt: 152.19 g/mol
InChI Key: HENKYHKRDFCFKN-UHFFFAOYSA-N
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Description

“2-Cyclohexen-1-one, 3-(2-propenyloxy)-” is a derivative of cyclohexenone, which is an organic compound used as an intermediate in the synthesis of various chemical products such as pharmaceuticals and fragrances . It is a versatile electrophile employed in a range of addition reactions .


Synthesis Analysis

Cyclohexenone can be produced from resorcinol via 1,3-cyclohexanedione . It can also be obtained by Birch reduction of anisole followed by acid hydrolysis . Another method involves obtaining it from cyclohexanone by α-bromination followed by treatment with base .


Molecular Structure Analysis

The molecular formula of 2-Cyclohexen-1-one is C6H8O . Its molecular weight is 96.1271 . The IUPAC Standard InChI is InChI=1S/C6H8O/c7-6-4-2-1-3-5-6/h2,4H,1,3,5H2 .


Chemical Reactions Analysis

As an enone, cyclohexenone is easily adapted to Michael addition with nucleophiles (such as enolates or silyl enol ethers) or, it could be employed by a Diels-Alder reaction with electron-rich dienes . Furthermore, this compound reacts with organocopper compounds from 1,4-addition (Michael addition), or with Grignard reagents 1,2-addition, i.e., with attack of the nucleophile at the carbonyl carbon atom .


Physical And Chemical Properties Analysis

2-Cyclohexen-1-one is a clear colorless liquid . It has a density of 0.993 g/mL at 25 °C . Its melting point is -53 °C and boiling point ranges from 171 to 173 °C .

Safety and Hazards

2-Cyclohexen-1-one is classified as a flammable liquid and vapor. It is toxic if swallowed and can cause serious eye irritation. It is fatal in contact with skin or if inhaled . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and using personal protective equipment as required .

properties

CAS RN

31928-96-8

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3-prop-2-enoxycyclohex-2-en-1-one

InChI

InChI=1S/C9H12O2/c1-2-6-11-9-5-3-4-8(10)7-9/h2,7H,1,3-6H2

InChI Key

HENKYHKRDFCFKN-UHFFFAOYSA-N

SMILES

C=CCOC1=CC(=O)CCC1

Canonical SMILES

C=CCOC1=CC(=O)CCC1

Origin of Product

United States

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